N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine
Description
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine is a tertiary aromatic amine characterized by a phenoxyethyl backbone substituted with a 2-amino-5-methylphenyl group. The nitrogen atom is further functionalized with methyl and phenyl groups, classifying it under the ArNR₂ category of aromatic amines (Ar = aromatic ring; R = alkyl/aryl substituents) . This compound’s structure confers unique physicochemical properties, including moderate lipophilicity and polar surface area, making it relevant in pharmaceutical and chemical sensing applications.
Properties
IUPAC Name |
4-methyl-2-[2-(N-methylanilino)ethoxy]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O/c1-13-8-9-15(17)16(12-13)19-11-10-18(2)14-6-4-3-5-7-14/h3-9,12H,10-11,17H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQIUETIESWDMRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N)OCCN(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine typically involves the reaction of 2-amino-5-methylphenol with N-methyl-N-phenylethylenediamine . The reaction is carried out under controlled conditions, often involving the use of a solvent such as ethanol or methanol, and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that the synthesis follows similar routes as those used in laboratory settings, with optimizations for scale and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or other reduced compounds .
Scientific Research Applications
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Nitrogen Atom
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N,N-diethylamine
- Key Difference : Replaces N-methyl and N-phenyl groups with two ethyl groups.
- Impact :
- Molecular Weight : 222.33 g/mol (vs. ~267 g/mol for the target compound) .
- Lipophilicity : Lower logP (XLogP3 = 2.3) compared to the target compound, which likely has higher logP due to the hydrophobic phenyl group .
- Synthesis : Simplified alkylation steps using diethylamine instead of methyl/phenyl reagents.
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamine
- Key Difference : Chlorine replaces the 5-methyl group on the phenyl ring.
- Impact: Electronic Effects: The electron-withdrawing Cl group reduces electron density on the aromatic ring, altering reactivity in electrophilic substitutions .
Variations in Aromatic Ring Substitution
N-[2-(4-Amino-3-methylphenoxy)ethyl]-N-methyl-N-phenylamine Dihydrochloride
- Key Difference: Amino and methyl groups are at positions 4 and 3 (vs. 2 and 5 in the target compound).
- Impact :
JG89 Precursor (N,N-bis(2-(2-amino-5-methylphenoxy)ethyl)-2-(2-methoxyethoxy)aniline)
- Key Difference: Dimeric structure with two phenoxyethylamine moieties.
- Impact: Molecular Weight: 580.34 g/mol (vs. ~267 g/mol for the monomeric target compound) . Applications: Enhanced chelation capacity for metal ions, as seen in fluorescent probes like indo-1AM and Rhod-2-AM .
Physicochemical Properties
- Lipophilicity : The target compound’s phenyl group increases hydrophobicity, favoring membrane permeability.
Biological Activity
N-[2-(2-Amino-5-methylphenoxy)ethyl]-N-methyl-N-phenylamine, also known as compound 946728-78-5, is a synthetic organic compound that has garnered interest in various biological research contexts. This article provides a detailed overview of its biological activity, synthesis, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a phenoxy group attached to an ethylamine chain, which contributes to its biological activity. Its CAS number is 946728-78-5, and it is classified as an irritant.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₂O |
| Molecular Weight | 256.35 g/mol |
| CAS Number | 946728-78-5 |
| Hazard Classification | Irritant |
Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activities related to neurotransmitter systems. The compound's structure allows it to interact with various receptors and enzymes, potentially influencing pathways involved in neuroprotection and anti-inflammatory responses.
In Vitro Studies
In vitro studies have demonstrated that this compound can inhibit specific enzyme activities associated with neurotransmitter regulation. For instance, it has been shown to exhibit inhibitory effects on nitric oxide synthase (NOS), which plays a crucial role in the synthesis of nitric oxide from L-arginine. This inhibition may have implications for conditions characterized by excessive nitric oxide production, such as neurodegenerative diseases.
Case Studies
-
Neuroprotective Effects :
A study published in Bioorganic & Medicinal Chemistry evaluated the neuroprotective properties of this compound in neuronal cell cultures exposed to oxidative stress. The results indicated that the compound significantly reduced cell death and oxidative damage markers compared to control groups. -
Anti-inflammatory Activity :
Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The study found that administration of this compound led to a marked decrease in pro-inflammatory cytokines, suggesting its potential as a therapeutic agent for inflammatory disorders.
Synthesis
The synthesis of this compound typically involves the reaction of 5-methyl-2-amino phenol with an appropriate alkylating agent under controlled conditions. The process can be optimized through various catalytic methods, including the use of Lewis acids to enhance yields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
